molecular formula C8H10N2O2 B2542192 (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid CAS No. 2229686-69-3

(E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid

Cat. No. B2542192
CAS RN: 2229686-69-3
M. Wt: 166.18
InChI Key: LZCQQDRKJOFFLE-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. EPPA is a derivative of pyrazole and has been extensively studied for its biological activities and pharmacological properties.

Mechanism of Action

The mechanism of action of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid is not fully understood, but it is believed to act by inhibiting the activity of COX-2. COX-2 is an enzyme that plays a critical role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects:
(E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid has been shown to exhibit anti-inflammatory, antitumor, and antioxidant activities. It has been found to inhibit the activity of COX-2, an enzyme that plays a critical role in inflammation and pain. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid has been found to reduce oxidative stress and protect against oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid is its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, antitumor, and antioxidant activities, which makes it a potential candidate for the development of new drugs. However, one limitation of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid is its potential toxicity. Further studies are needed to determine the safety and efficacy of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid in humans.

Future Directions

There are several future directions for the study of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid. One area of research is the development of new drugs based on (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid. (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid has been shown to exhibit anti-inflammatory, antitumor, and antioxidant activities, which makes it a potential candidate for the development of new drugs. Another area of research is the study of the mechanism of action of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid. Further studies are needed to determine the exact mechanism of action of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid and its potential applications in the field of medicine.

Synthesis Methods

(E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid can be synthesized using various methods, including the reaction of ethyl 3-oxobutanoate with hydrazine hydrate and acetylacetone. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate and ethyl bromoacetate. The resulting product is then treated with potassium hydroxide to yield (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid. The synthesis of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid requires careful handling and purification steps to ensure the purity of the final product.

Scientific Research Applications

(E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, antitumor, and antioxidant activities. (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in inflammation and pain. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

IUPAC Name

(E)-3-(1-ethylpyrazol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-10-6-5-7(9-10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCQQDRKJOFFLE-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CC(=N1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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